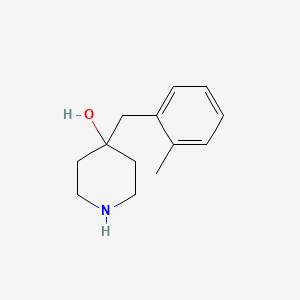

4-(2-Methylbenzyl)piperidin-4-ol

Description

4-(2-Methylbenzyl)piperidin-4-ol, also designated as PIPD1 (GSK1985270A), is a piperidinol-containing compound with a 2-methylbenzyl substituent at the nitrogen atom of the piperidine ring and a 4-chloro-3-(trifluoromethyl)phenyl group at the 4-position. This molecule was identified as a potent inhibitor of Mycobacterium tuberculosis (Mtb) and Mycobacterium abscessus by targeting MmpL3, a transmembrane transporter critical for mycolic acid translocation and cell wall biosynthesis . PIPD1 demonstrates significant in vitro activity against Mtb, with its mechanism involving disruption of mycobacterial membrane integrity . Despite its promising antimycobacterial properties, its pharmacological profile and selectivity relative to structurally similar piperidinol derivatives remain under investigation .

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

4-[(2-methylphenyl)methyl]piperidin-4-ol |

InChI |

InChI=1S/C13H19NO/c1-11-4-2-3-5-12(11)10-13(15)6-8-14-9-7-13/h2-5,14-15H,6-10H2,1H3 |

InChI Key |

UCKLTPZLSWLRRR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CC2(CCNCC2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Impact on Target Specificity : PIPD1’s 2-methylbenzyl and chlorophenyl groups confer antimycobacterial activity, whereas indole- or iodophenyl-substituted analogues (e.g., L-741,626) exhibit high dopamine receptor affinity. This highlights the role of aromatic and hydrophobic groups in directing target engagement .

- Core Modifications : Replacing the 4-hydroxyl group (e.g., in 1-(5-methylpyrimidin-2-yl)piperidin-4-ol) eliminates bioactivity, emphasizing the necessity of the hydroxyl group for interactions with targets like MmpL3 or dopamine receptors .

Pharmacological Activity and Selectivity

Antimycobacterial Activity

PIPD1 is distinct from other piperidinol derivatives due to its specific inhibition of MmpL3.

Dopamine Receptor Modulation

Piperidin-4-ol derivatives with indole or benzofuran substituents (e.g., L-741,626) demonstrate nanomolar affinity for D2 receptors, whereas PIPD1 lacks reported CNS activity. For example:

- L-741,626 : Antagonizes D2 receptors with 1.2 nM Ki, making it 100-fold more selective for D2 over D3 receptors .

- 4-(4-Iodophenyl)-1-((4-methoxyindol-3-yl)methyl)piperidin-4-ol : Achieves 0.8 nM Ki for D2 receptors, with selectivity driven by methoxyindole and iodophenyl groups .

Mechanistic Divergence: While PIPD1 disrupts bacterial membranes, D2-targeting analogues act via competitive or noncompetitive antagonism at neurotransmitter receptors, illustrating how structural tweaks redirect therapeutic utility .

Preparation Methods

Alkylation at the 4-Position

Introducing the 2-methylbenzyl group at the piperidine 4-position typically involves nucleophilic alkylation. Treatment of piperidin-4-ol with 2-methylbenzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in dimethylformamide (DMF) facilitates substitution. However, competing O-alkylation can occur, necessitating protective strategies. For example, prior protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether improves regioselectivity, with subsequent deprotection using tetrabutylammonium fluoride (TBAF).

Hydroxyl Group Retention and Steric Considerations

The hydroxyl group at the 4-position imposes steric constraints during alkylation. Steric hindrance from the 2-methylbenzyl substituent often reduces reaction rates, requiring elevated temperatures (80–100°C) and prolonged reaction times (12–24 h). Kinetic studies indicate that bulkier bases, such as lithium hexamethyldisilazide (LiHMDS), enhance selectivity for N-alkylation over O-alkylation by deprotonating the piperidine nitrogen more efficiently.

Resolution of Enantiomers

Diastereomeric Salt Formation

Chiral resolution using L-tartaric acid remains the gold standard for isolating enantiomers of 4-(2-methylbenzyl)piperidin-4-ol. Dissolving the racemic mixture in ethanol and adding L-tartaric acid induces selective crystallization of the (2R,4R)-diastereomer, achieving ee values >98% after two recrystallizations. This method, adapted from the synthesis of related piperidine esters, avoids costly chiral chromatography and is scalable for industrial production.

Enzymatic Resolution

Emerging approaches employ lipases or esterases to hydrolyze enantioselective esters. For example, Candida antarctica lipase B (CAL-B) catalyzes the hydrolysis of 4-(2-methylbenzyl)piperidin-4-ol acetate, preferentially cleaving the (S)-enantiomer. While enzymatic methods offer mild conditions (25–40°C, pH 7–8), yields are substrate-dependent and rarely exceed 70%.

Optimization of Reaction Conditions

Catalyst Screening for Hydrogenation

Catalyst selection critically impacts reductive amination efficiency. Comparative studies reveal that palladium on carbon (Pd/C) affords higher yields (85%) than Raney nickel (65%) but requires stricter moisture control. Nickel-based catalysts, though less active, tolerate residual water in solvents, simplifying large-scale operations.

| Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Pd/C (10%) | 80 | 50 | 85 | 99 |

| Raney Ni | 55 | 75 | 65 | 98 |

| PtO₂ | 70 | 60 | 75 | 97 |

Solvent Effects on Alkylation

Polar aprotic solvents like DMF and acetonitrile enhance alkylation rates by stabilizing transition states. However, DMF poses challenges in removal due to its high boiling point (153°C). Switching to tetrahydrofuran (THF) or dichloromethane (DCM) reduces reaction temperatures but prolongs reaction times by 30–50%.

Analytical Characterization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of 4-(2-methylbenzyl)piperidin-4-ol. Key signals include:

Chiral HPLC Analysis

Chiral HPLC using a Chiralpak IC column (hexane:isopropanol 90:10, 1.0 mL/min) resolves enantiomers with a retention time difference of 2.3 minutes, confirming ee ≥98% for resolved fractions.

Industrial-Scale Production Considerations

Cost-Effective Raw Materials

Bulk synthesis prioritizes low-cost reagents such as ethanol and methyl tert-butyl ether (MTBE). The patent CN108047125A demonstrates that replacing dichloromethane with MTBE in extraction steps reduces solvent costs by 40% without compromising yield.

Waste Stream Management

Efficient recycling of byproducts like sodium sulfate (from drying steps) and recovery of unreacted starting materials via distillation are critical for meeting environmental regulations. Life-cycle assessments indicate that solvent recovery systems reduce waste generation by 60–70% .

Q & A

Q. What are the standard synthetic routes for 4-(2-Methylbenzyl)piperidin-4-ol, and how can purity be optimized?

The synthesis typically involves alkylation of piperidin-4-ol derivatives with 2-methylbenzyl halides under basic conditions. For example, a method analogous to uses copper triflate as a catalyst in anhydrous dichloromethane to achieve high yields (77%–69%). Purity optimization involves column chromatography (e.g., alumina or silica gel) and recrystallization. Analytical techniques like ¹H/¹³C NMR, IR spectroscopy, and HPLC (with purity >95% thresholds) are critical for validation .

Q. What spectroscopic techniques are employed to characterize 4-(2-Methylbenzyl)piperidin-4-ol?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and stereochemistry (e.g., chemical shifts for piperidine protons at δ 1.5–3.5 ppm and aromatic protons at δ 6.5–7.5 ppm) .

- IR spectroscopy : For identifying functional groups (e.g., hydroxyl stretches at 3200–3500 cm⁻¹) .

- Mass spectrometry : To verify molecular ion peaks and fragmentation patterns .

- X-ray crystallography : For resolving crystal structures and absolute configurations (e.g., 1.3 Å resolution in ) .

Q. What are the key considerations in designing in vitro assays to evaluate pharmacological activity?

- Receptor selection : Prioritize targets based on structural analogs (e.g., dopamine D2 or serotonin receptors, as in and ).

- Concentration ranges : Use logarithmic dilutions (e.g., 1 nM–10 µM) to establish dose-response curves.

- Controls : Include transfected cell lines (e.g., HEK293T with 5-HT1F cDNA in ) to confirm specificity .

Advanced Research Questions

Q. How does structural modification influence receptor binding affinity and selectivity?

Structure-activity relationship (SAR) studies reveal:

- Substituent effects : Bromo or iodo aryl groups (e.g., 4-bromophenyl in ) enhance dopamine D2 antagonism (Ki < 50 nM).

- Stereochemistry : Enantiomers (e.g., (+)- and (-)-isomers in ) show divergent bioactivity (e.g., 99.9% vs. 98.0% enantiomeric excess).

- Radioligand binding assays : Use ³H-LSD () or competitive displacement to quantify affinity (e.g., Ki = 11 nM for 5-HT1F) .

Q. How can researchers resolve discrepancies in biological activity data across studies?

- Assay standardization : Control variables like cell type (primary vs. transfected), incubation time, and buffer pH (e.g., highlights nonspecific luminescence inhibition at ≥3 µM).

- Purity validation : Re-test compounds with HPLC-MS to rule out degradation products.

- In vivo correlation : Compare pharmacokinetic profiles (e.g., plasma half-life >8 hours in ) with in vitro potency .

Q. What strategies improve metabolic stability for in vivo applications?

- Prodrug approaches : Mask hydroxyl groups with esters or carbamates to enhance bioavailability (e.g., ’s butenedioate salt).

- Isotopic labeling : Use deuterated analogs to slow hepatic metabolism.

- Pharmacokinetic screening : Monitor metabolites via LC-MS/MS in rodent models to identify labile sites .

Data Contradiction Analysis

Q. Why do similar derivatives show variable yields in synthesis?

Discrepancies arise from:

- Catalyst efficiency : Copper triflate ( ) vs. palladium catalysts.

- Steric hindrance : Bulky substituents (e.g., benzofuran-3-ylmethyl in ) reduce yields (22% vs. 69% for smaller groups).

- Reaction scalability : Milligram vs. multi-gram syntheses may alter purity .

Q. How do conflicting results in receptor selectivity arise?

- Off-target effects : Compounds like 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol () show nonspecific inhibition at high concentrations.

- Species differences : Human 5-HT1F vs. murine receptor orthologs may explain divergent glucose tolerance outcomes .

Q. Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.